1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(2-Chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at the N1 position and a 2-methoxyphenyl carboxamide moiety at the C3 position. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and enzyme modulators .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-18-11-5-4-10-17(18)22-19(24)15-8-6-12-23(20(15)25)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGMWVHANBOOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the pyridine ring reacts with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules. It can also function as a reagent in various chemical reactions, facilitating the synthesis of other compounds.
Biology
In biological research, 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can act as a probe or ligand in biochemical assays. This property is particularly useful for studying enzyme interactions and receptor binding mechanisms.
Medicine
The compound shows promise as a lead candidate for drug development. Its ability to interact with specific biological pathways makes it a potential therapeutic agent for various diseases. Preliminary studies indicate its effectiveness against certain cancer cell lines and its potential role in targeting metabolic pathways involved in disease progression.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
- Cytotoxicity : Investigations have demonstrated selective cytotoxicity against various cancer cell lines, indicating its potential use in oncology.
- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways relevant to diseases such as neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study focusing on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15.63 µM, indicating potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| CEM | 12.34 | Cell cycle arrest |
Case Study 2: Enzyme Interaction
Research has identified that the compound may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurodegenerative diseases. This inhibition could provide insights into therapeutic strategies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical Trends:
Kinase Inhibition:
- BMS-777607: Inhibits Met kinase with IC₅₀ = 3.9 nM, showing efficacy in tumor xenograft models .
Endocannabinoid System Modulation:
- N-Cycloheptyl Derivatives: Exhibit affinity for cannabinoid receptors (CB1/CB2), highlighting the scaffold’s adaptability to neurological targets .
Biological Activity
1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a dihydropyridine core, which is often associated with various biological activities. The presence of the chlorobenzyl and methoxyphenyl substituents may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds within the dihydropyridine class exhibit promising antitumor properties. For instance, derivatives similar to 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that modifications to the dihydropyridine structure can enhance the inhibitory activity against lung adenocarcinoma cells (SPAC1) .
Antimicrobial Properties
In vitro studies have demonstrated that certain derivatives possess antimicrobial activity. For example, compounds exhibiting structural similarities were evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may exhibit synergistic effects when combined with traditional antibiotics like ciprofloxacin .
The mechanisms underlying the biological activities of 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide are multifaceted:
- Inhibition of Enzymatic Activity : Some studies have reported that dihydropyridine derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as myeloperoxidase (MPO). This inhibition is crucial for mitigating oxidative stress and inflammatory responses .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This was observed in various studies where similar compounds were shown to trigger apoptotic pathways in tumor cells .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for preparing 1-(2-chlorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the pyridine-2-one core via β-ketoester cyclization under acidic conditions .
- Substitution : Introduction of the 2-chlorobenzyl group using nucleophilic substitution or coupling reactions.
- Amidation : Coupling the pyridine-3-carboxylic acid derivative with 2-methoxyaniline using reagents like EDC/HOBt . Optimization of reaction conditions (e.g., temperature: 60–80°C; solvents: DMF or THF) is critical for yield and purity .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., aromatic proton splitting patterns) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and molecular conformation .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected: ~387.8 g/mol) and fragmentation patterns .
Q. How can researchers evaluate the compound’s biological activity in preliminary studies?
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
- Cell viability assays : Employ MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and reproducibility?
- Continuous flow chemistry : Enhances reaction control and reduces byproducts in multi-step syntheses .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve coupling efficiency .
- Process analytical technology (PAT) : Use in-line HPLC or FTIR to monitor reaction progress in real time .
Q. How should researchers address contradictions in reported biological activity data?
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., chloro vs. methoxy groups) on activity .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to assay conditions) .
Q. What strategies are effective for establishing structure-activity relationships (SAR)?
- Analog design : Modify substituents (e.g., halogen substitution on benzyl, methoxy vs. nitro groups on phenyl) .
- Computational modeling : Perform docking studies to predict binding modes with target proteins (e.g., using AutoDock Vina) .
- Pharmacophore mapping : Identify critical moieties (e.g., pyridine-2-one, chlorobenzyl) for activity .
Q. How can researchers develop robust analytical methods for quantifying the compound in biological matrices?
- LC-MS/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and ionization settings (ESI+) for sensitivity .
- Sample preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .
- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Cellular imaging : Track subcellular localization using fluorescent analogs (e.g., BODIPY conjugates) .
- Transcriptomics : Profile gene expression changes in treated cells via RNA-seq .
Q. How can toxicity and pharmacokinetic properties be assessed preclinically?
Q. What formulation strategies improve solubility and stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
